XK469

Catalog No.
S548270
CAS No.
157435-10-4
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XK469

CAS Number

157435-10-4

Product Name

XK469

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)

InChI Key

NUQZXROIVGBRGR-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Synonyms

NSC-697887

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Description

The exact mass of the compound 2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698216. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

XK469, chemically known as 2(R)-[4-(7-chloro-2-quinoxalinyl)oxyphenoxy]propionic acid, is a selective inhibitor of topoisomerase IIβ, a crucial enzyme involved in DNA replication and repair. It was initially identified for its potential as an anticancer agent due to its ability to stabilize topoisomerase II-DNA cleavage complexes, leading to irreversible DNA damage and cell death in cancer cells . The compound has garnered attention not only for its antitumor properties but also for its cardioprotective potential in specific contexts, such as mitigating the toxic effects of other chemotherapeutic agents like daunorubicin .

XK469 primarily acts through the stabilization of topoisomerase II-DNA complexes, resulting in the formation of protein-DNA crosslinks. This mechanism is particularly relevant in the context of cancer therapy, where it can lead to cell cycle arrest and apoptosis in malignant cells. The compound can induce reversible crosslinks between proteins and DNA, which can disrupt normal cellular processes and contribute to its cytotoxic effects .

XK469 exhibits significant biological activity as a topoisomerase IIβ poison. Its effects include:

  • Cell Cycle Arrest: XK469 has been shown to induce G2-M phase arrest in various cancer cell lines, which is associated with the phosphorylation of cdc2 and decreased cdc2 kinase activity .
  • Cytotoxicity: The R(+) isomer of XK469 is notably more cytotoxic than its S(−) counterpart, indicating that stereochemistry plays a critical role in its biological activity .
  • Cardioprotection: In studies involving rat neonatal cardiomyocytes, XK469 demonstrated the ability to partially prevent daunorubicin-induced toxicity without compromising the latter's antiproliferative effects on leukemic cells .

The synthesis of XK469 involves several steps, including the preparation of its sodium salt. The compound can be synthesized via a multi-step organic reaction process that typically includes:

  • Formation of Quinoxaline Derivatives: Starting materials are reacted to form 7-chloro-2-quinoxaline.
  • Coupling Reactions: The quinoxaline derivative is then coupled with phenolic compounds to form the desired ether linkages.
  • Final Modifications: Further modifications may include esterification or other functional group transformations to yield XK469 in its active form.

Detailed methodologies for synthesizing analogs of XK469 have been documented, indicating a robust framework for exploring structural variations and their biological implications .

XK469 has potential applications in several areas:

  • Cancer Therapy: Due to its ability to induce DNA damage selectively in cancer cells, XK469 is being investigated as a therapeutic agent against various tumors.
  • Cardioprotection: Its cardioprotective properties suggest potential use in combination therapies with other chemotherapeutics to mitigate cardiac toxicity .
  • Research Tool: XK469 serves as a valuable tool for studying topoisomerase IIβ function and the mechanisms underlying DNA damage response.

Interaction studies have highlighted the complex behavior of XK469 with other compounds and biological systems:

  • Combination Therapies: Research indicates that XK469 can enhance the effects of other anticancer agents while providing protection against their side effects, particularly in cardiac tissues .
  • Mechanistic Insights: Studies have elucidated how XK469 interacts with cellular machinery, particularly in stabilizing topoisomerase II-DNA complexes and inducing apoptosis through various signaling pathways .

Several compounds share structural or functional similarities with XK469. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ICRF-187Topoisomerase II inhibitorClinically approved cardioprotective agent
EtoposideTopoisomerase II poisonCommonly used in cancer therapy
DoxorubicinAnthracycline antibioticInduces DNA damage but has significant cardiotoxicity
TeniposideTopoisomerase II poisonSimilar action but different structural properties

XK469 stands out due to its selective action on topoisomerase IIβ and its potential dual role as both an anticancer agent and a cardioprotective compound. Its unique structure allows for specific interactions that may not be present in other topoisomerase inhibitors.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

344.0563846 g/mol

Monoisotopic Mass

344.0563846 g/mol

Heavy Atom Count

24

UNII

A9M6WCT45L

Other CAS

157542-92-2
157435-10-4

Wikipedia

Xk-469 free acid
Xk-469

Dates

Modify: 2023-07-17

Explore Compound Types